molecular formula C21H17N4+ B15439680 3-Azido-5-ethyl-6-phenylphenanthridinium CAS No. 74444-56-7

3-Azido-5-ethyl-6-phenylphenanthridinium

Cat. No.: B15439680
CAS No.: 74444-56-7
M. Wt: 325.4 g/mol
InChI Key: KQJYORQORQPEQH-UHFFFAOYSA-N
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Description

3-Azido-5-ethyl-6-phenylphenanthridinium (CAS 74444-56-7) is a phenanthridinium-based research chemical primarily investigated for its interactions with nucleic acids. As a derivative of the classic DNA intercalator ethidium bromide, this compound is characterized by the substitution at the 3-position with an azido group, which can be leveraged to create photoreactive probes . This modification is part of a strategy to develop novel tools for studying nucleic acid structure and small molecule binding mechanisms . The incorporation of azido groups into the phenanthridinium core is known to produce highly reactive photo-crosslinking agents, which are valuable for mapping binding sites and studying biomolecular interactions . Researchers utilize such azido-modified ethidium derivatives to explore nucleic acid binding affinity and specificity, contributing to the rational design of new binding agents . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or any veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

74444-56-7

Molecular Formula

C21H17N4+

Molecular Weight

325.4 g/mol

IUPAC Name

3-diazonioimino-5-ethyl-6-phenylphenanthridine

InChI

InChI=1S/C21H17N4/c1-2-25-20-14-16(23-24-22)12-13-18(20)17-10-6-7-11-19(17)21(25)15-8-4-3-5-9-15/h3-14H,2H2,1H3/q+1

InChI Key

KQJYORQORQPEQH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC(=N[N+]#N)C=CC2=C3C=CC=CC3=C1C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phenanthridinium Derivatives

The structural and functional properties of 3-azido-5-ethyl-6-phenylphenanthridinium are best contextualized against related phenanthridinium compounds:

Ethidium Bromide

  • Structure: Lacks azido groups; features amino and phenyl substituents.
  • Properties : Strong fluorescence upon DNA intercalation, high mutagenicity due to intercalation-induced DNA damage.
  • Applications : Widely used as a nucleic acid stain in gel electrophoresis.
  • Key Difference : The azido group in this compound enables photo-crosslinking, a feature absent in ethidium bromide .

Diazido Ethidium Analogs

  • Structure : Contains two azido groups (e.g., 3,8-diazido-5-ethyl-6-phenylphenanthridinium).
  • Properties: Further reduced fluorescence compared to monoazide derivatives; enhanced photo-crosslinking efficiency.
  • Applications : Used in advanced DNA-protein interaction studies.
  • Key Difference: Monoazide derivatives like this compound balance moderate crosslinking with residual DNA-binding affinity, whereas diazides prioritize covalent bond formation over intercalation .

Amino-Substituted Phenanthridinium Derivatives

  • Example: 3-Amino-5-ethyl-6-phenylphenanthridinium.
  • Properties: Enhanced fluorescence and stronger DNA intercalation due to the electron-donating amino group.
  • Applications : Fluorescent probes for live-cell imaging.
  • Key Difference : The azido group in this compound introduces photoreactivity but diminishes fluorescence .

Comparative Data Table

Compound Substituents Molecular Weight Key Properties Applications
Ethidium Bromide -NH₂, -C₂H₅, -C₆H₅ 394.3 g/mol Fluorescent, mutagenic, strong DNA binding Nucleic acid staining
This compound -N₃, -C₂H₅, -C₆H₅ ~435.3 g/mol* Reduced fluorescence, photo-crosslinking DNA-protein interaction studies
Diazido Ethidium Analog -N₃ (positions 3 and 8) ~476.3 g/mol* Non-fluorescent, high crosslinking Structural biology
3-Amino-5-ethyl-6-phenylphenanthridinium -NH₂, -C₂H₅, -C₆H₅ ~378.4 g/mol* High fluorescence, strong intercalation Live-cell imaging

*Estimated based on ethidium bromide’s molecular weight and substituent additions. Exact values require experimental validation.

Functional Comparison with Non-Phenanthridinium Azido Compounds**

While this compound is a phenanthridinium dye, azido groups are also critical in unrelated compounds like 3'-azido-3'-deoxythymidine (AZT) . AZT, a nucleoside analog, uses its azido group to terminate viral DNA synthesis, contrasting with the phenanthridinium derivative’s role in DNA intercalation and crosslinking . This highlights the azido group’s versatility in mediating distinct biochemical mechanisms depending on molecular context.

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